Butyl 4-(4-chlorobenzamido)benzoate
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Overview
Description
Butyl 4-(4-chlorobenzamido)benzoate is an organic compound with the molecular formula C18H18ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a butyl ester group and a 4-chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(4-chlorobenzamido)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-chlorobenzoic acid, which is then converted to 4-chlorobenzoyl chloride using thionyl chloride. The resulting 4-chlorobenzoyl chloride is then reacted with 4-aminobenzoic acid to form 4-(4-chlorobenzamido)benzoic acid. Finally, esterification of this intermediate with butanol in the presence of a catalyst such as sulfuric acid yields this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-chlorobenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobenzamido group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-(4-chlorobenzamido)benzoic acid and butanol.
Reduction: The compound can be reduced to form corresponding amines and alcohols
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-chlorobenzamido)benzoic acid and butanol.
Reduction: Corresponding amines and alcohols
Scientific Research Applications
Butyl 4-(4-chlorobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Butyl 4-(4-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Butyl 4-(4-chlorobenzamido)benzoate can be compared with other similar compounds, such as:
Butyl benzoate: Lacks the 4-chlorobenzamido group and has different chemical properties and applications.
4-(4-chlorobenzamido)benzoic acid: Lacks the butyl ester group and has different solubility and reactivity.
4-chlorobenzoic acid: Lacks both the butyl ester and 4-chlorobenzamido groups, making it less complex and with different applications
Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
butyl 4-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-3-12-23-18(22)14-6-10-16(11-7-14)20-17(21)13-4-8-15(19)9-5-13/h4-11H,2-3,12H2,1H3,(H,20,21) |
InChI Key |
RIVQLUYJWUZVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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